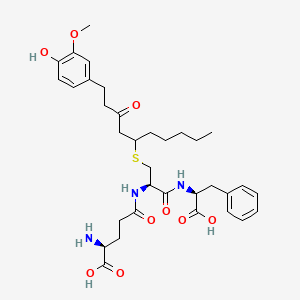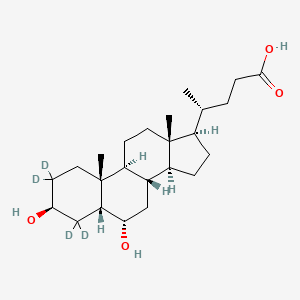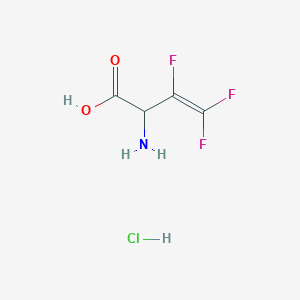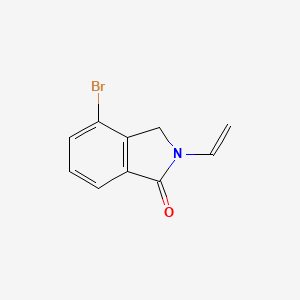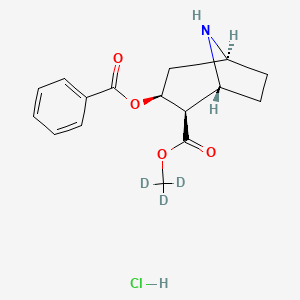
Norcocaine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norcocaine-d3 Hydrochloride is a pharmacologically active urinary metabolite of the popular recreational drug cocaine. It is a stable-labeled internal standard used for isotope dilution methods in cocaine testing by gas chromatography or liquid chromatography for clinical toxicology, urine drug testing, or forensic analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Norcocaine-d3 Hydrochloride is typically synthesized from cocaine. The synthesis involves the demethylation of cocaine to produce norcocaine, which is then labeled with deuterium to form Norcocaine-d3. The final step involves converting Norcocaine-d3 to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to certify the compound as a reference material .
Analyse Chemischer Reaktionen
Types of Reactions
Norcocaine-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert Norcocaine-d3 into its corresponding N-oxide.
Reduction: Reduction reactions can potentially convert Norcocaine-d3 back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Norcocaine-d3, and various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Norcocaine-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the detection and quantification of cocaine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of cocaine.
Medicine: Utilized in clinical toxicology to monitor cocaine use and its effects.
Industry: Applied in forensic analysis to detect cocaine in biological samples.
Wirkmechanismus
Norcocaine-d3 Hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition halts the propagation of electrical impulses, leading to its local anesthetic properties. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: The parent compound from which Norcocaine-d3 is derived.
Benzoylecgonine: Another major metabolite of cocaine.
Ecgonine Methyl Ester: A primary metabolite of cocaine.
Cocaethylene: Formed when cocaine is consumed with alcohol.
Uniqueness
Norcocaine-d3 Hydrochloride is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and detection in various biological matrices, distinguishing it from other cocaine metabolites .
Eigenschaften
Molekularformel |
C16H20ClNO4 |
|---|---|
Molekulargewicht |
328.80 g/mol |
IUPAC-Name |
trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1/i1D3; |
InChI-Schlüssel |
RIPPXFWUYXTRNJ-OGWVNHEBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl |
Kanonische SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
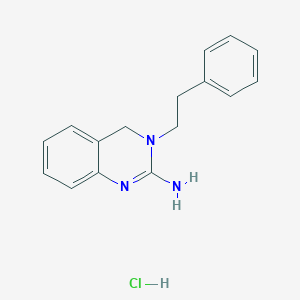
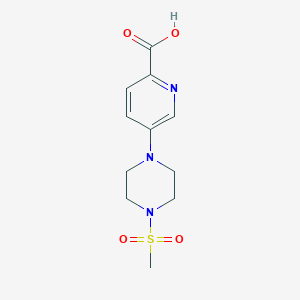
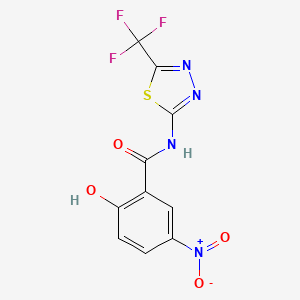
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
